molecular formula C23H29N3OS2 B2601879 4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide CAS No. 922449-60-3

4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide

Cat. No.: B2601879
CAS No.: 922449-60-3
M. Wt: 427.63
InChI Key: KDMRTELACHVCOU-UHFFFAOYSA-N
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Description

4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide is a useful research compound. Its molecular formula is C23H29N3OS2 and its molecular weight is 427.63. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase Activity and Molecular Conformation

Research by Pietsch et al. (2007) on similar thiophene derivatives highlights their potential as anticholinesterase agents. Their study on N-Benzyltetrahydropyrido-anellated thiophene derivatives, including compounds with structural similarities to the one , demonstrates notable anticholinesterase activity. The molecular conformation of these compounds, influenced by weak intermolecular hydrogen bonds and in some cases intramolecular hydrogen bonding, suggests a potential framework for understanding the activity of the compound (Pietsch, Nieger, & Gütschow, 2007).

Synthesis and Reactivity in Heterocyclic Chemistry

Fadda et al. (2015) discuss the synthesis and chemical reactivity of compounds structurally related to 4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide, emphasizing their utility as precursors for heterocyclic compounds. The review covers synthetic methods and the reactivity of similar 3-oxo-N-(pyridin-2-yl)butanamide compounds, underlining their significance in the synthesis of novel heterocyclic structures (Fadda, Abdel‐Galil, & Elattar, 2015).

Novel Anticonvulsant Agents

A study by Kamiński et al. (2015) on N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds reveals the anticonvulsant potential of structurally related molecules. This research synthesized a library of compounds, including some that share functional groups with the compound , demonstrating broad anticonvulsant activity across preclinical models. This suggests that similar compounds may have therapeutic potential in epilepsy treatment (Kamiński, Rapacz, Łuszczki, et al., 2015).

Antitubulin Agents for Cancer Therapy

Romagnoli et al. (2020) designed and synthesized compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold, similar to the compound of interest, evaluating their antiproliferative activity and interaction with tubulin. Their findings indicate that certain derivatives effectively inhibit cancer cell growth and tubulin polymerization, suggesting a pathway for the development of new anticancer agents (Romagnoli, Prencipe, Oliva, et al., 2020).

Properties

IUPAC Name

4-benzylsulfanyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS2/c1-22(2)13-17-18(14-24)21(29-20(17)23(3,4)26-22)25-19(27)11-8-12-28-15-16-9-6-5-7-10-16/h5-7,9-10,26H,8,11-13,15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMRTELACHVCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)CCCSCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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